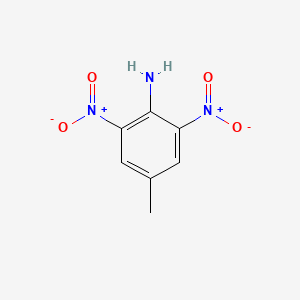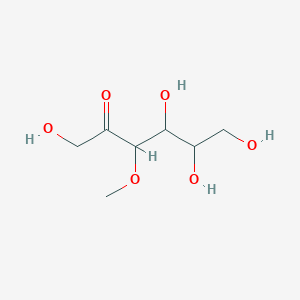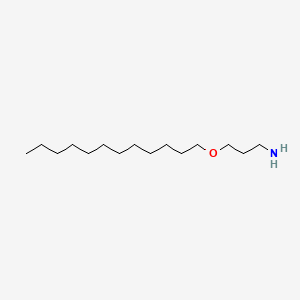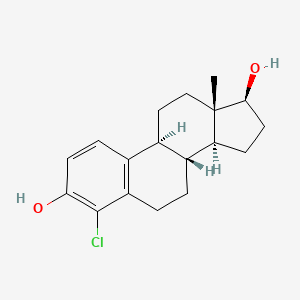
2,6-二硝基-4-甲基苯胺
描述
2,6-Dinitro-4-methylaniline (2,6-DNM) is an organic compound belonging to the class of nitroaromatics. It is a pale yellow, crystalline solid that is soluble in organic solvents and has a boiling point of 311°C. 2,6-DNM is a common intermediate used in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in the laboratory for various purposes, such as the preparation of pharmaceuticals, dyes, and agrochemicals.
科学研究应用
胺类合成
2,6-二硝基-4-甲基苯胺是胺类合成中的前体。胺类在多种染料、医药和聚合物的生产中至关重要。 该化合物中的硝基可被选择性还原为氨基,有利于制备不同的苯胺衍生物 .
亚胺的生产
该化合物用于与醛或酮的缩合反应合成亚胺。 亚胺是有机合成中的重要中间体,用于制备各种生物碱和药物 .
偶氮化合物的制备
偶氮化合物以其鲜艳的色彩而著称,是用2,6-二硝基-4-甲基苯胺合成的。 这些化合物在染料工业中有着广泛的应用,特别是在纺织品印染中 .
肟的合成
肟是由2,6-二硝基-4-甲基苯胺与其与羟胺反应而产生的。 肟在有机化学领域很重要,因为它们可以用来合成其他有机化合物,而且它们也被用作有机磷中毒的解毒剂 .
杂环的形成
该化合物是合成杂环化合物的关键,杂环化合物是许多药物和农药的结构组成部分。 其反应性允许构建复杂的分子结构 .
医药剂
尽管许多硝基芳香族化合物有毒,但2,6-二硝基-4-甲基苯胺存在于某些医药剂中。 它的衍生物可以被修饰以降低毒性并增强治疗效果 .
生物活性分子的前体
2,6-二硝基-4-甲基苯胺的衍生物被用作合成生物活性分子的前体。 这些分子在开发治疗各种疾病的新药和治疗方法中具有重要意义 .
二次谐波产生材料
2,6-二硝基-4-甲基苯胺衍生物用于制备二次谐波产生材料。 这些材料在非线性光学领域很重要,非线性光学在激光技术和光通信系统中都有应用 .
未来方向
: Goettler, P. E., & Hamaker, C. G. (2022). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Journal of Chemical Crystallography, 52(1), 251–259. Link : Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Springer. PDF : 2,6-Dinitro-4-methylaniline. ChemSpider. Link
作用机制
Target of Action
The primary target of 2,6-Dinitro-4-methylaniline is tubulin proteins in plants and protists . These proteins are essential for the formation of microtubules, which are crucial for cell division and structure.
Mode of Action
2,6-Dinitro-4-methylaniline acts as a microtubule inhibitor . It interacts with tubulin proteins, disrupting their normal function and preventing the formation of microtubules. This disruption can lead to cell cycle arrest and ultimately cell death.
Biochemical Pathways
The compound’s action primarily affects the cell division process by inhibiting the formation of microtubules . The downstream effects include disruption of cell structure and function, leading to cell death.
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method . This method can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for understanding its bioavailability.
Result of Action
The result of 2,6-Dinitro-4-methylaniline’s action at the molecular and cellular level is the disruption of cell division and structure, leading to cell death . This makes it a potent agent against organisms that rely on tubulin proteins for cell division and structure.
Action Environment
The action, efficacy, and stability of 2,6-Dinitro-4-methylaniline can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction at 40℃ , suggesting that temperature could play a role in its stability. Furthermore, its solubility in ethanol and acetone, but insolubility in water , indicates that the compound’s action and efficacy could be affected by the solvent environment.
生化分析
Biochemical Properties
2,6-Dinitro-4-methylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nitro groups in 2,6-Dinitro-4-methylaniline can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing mutagenic effects .
Cellular Effects
The effects of 2,6-Dinitro-4-methylaniline on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress. The compound can induce the production of reactive oxygen species (ROS), which can lead to oxidative damage to cellular components such as lipids, proteins, and DNA. This oxidative stress can result in altered gene expression and disruptions in cellular metabolism .
Molecular Mechanism
At the molecular level, 2,6-Dinitro-4-methylaniline exerts its effects through several mechanisms. One of the primary mechanisms is the generation of reactive intermediates during its metabolism by cytochrome P450 enzymes. These intermediates can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. Additionally, the compound can cause changes in gene expression by inducing oxidative stress and activating stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dinitro-4-methylaniline have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and heat. Long-term exposure to 2,6-Dinitro-4-methylaniline has been shown to cause persistent oxidative stress and cellular damage in in vitro studies .
Dosage Effects in Animal Models
The effects of 2,6-Dinitro-4-methylaniline vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cellular damage. At higher doses, it can lead to significant toxicity, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects .
Metabolic Pathways
2,6-Dinitro-4-methylaniline is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes reduction reactions, leading to the formation of amino derivatives. These metabolic transformations can affect the overall metabolic flux and alter the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, 2,6-Dinitro-4-methylaniline is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature. Binding proteins may facilitate its transport to specific cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2,6-Dinitro-4-methylaniline is influenced by its chemical properties and interactions with cellular components. The compound can localize to the mitochondria, where it induces oxidative stress and affects mitochondrial function. Additionally, it may be directed to the nucleus, where it can interact with DNA and influence gene expression .
属性
IUPAC Name |
4-methyl-2,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOOPNRPJGZXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213726 | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6393-42-6 | |
| Record name | 4-Methyl-2,6-dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6393-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006393426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dinitro-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dinitro-4-methylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QND65LK8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of 2,6-Dinitro-4-methylaniline as a herbicide?
A1: While the exact mechanism of action is not fully elucidated in the provided research, 2,6-Dinitro-4-methylaniline, also known as chlornidine, belongs to the dinitroaniline herbicide family. These herbicides are known to disrupt plant cell division and growth, particularly affecting root development. [, , ] The research suggests that chlornidine likely interferes with microtubule formation, which is crucial for cell division and elongation. This is supported by observations of inhibited root growth and reduced taproot elongation in cotton plants exposed to chlornidine. []
Q2: How does the soil persistence of 2,6-Dinitro-4-methylaniline compare to other dinitroaniline herbicides?
A2: Studies indicate that 2,6-Dinitro-4-methylaniline exhibits considerable persistence in soil. One study found it to be more persistent than dinitramine, trifluralin, butralin, and profluralin but less persistent than nitralin and fluchloralin. [] This persistence was demonstrated by its phytotoxic effects on indicator plants (Japanese millet and grain sorghum) even 240 days after application.
Q3: Are there concerns about the potential negative impacts of 2,6-Dinitro-4-methylaniline on crop plants?
A3: Yes, research indicates that 2,6-Dinitro-4-methylaniline can negatively affect certain crop plants. For instance, in cotton, higher rates of chlornidine application led to reduced stands and yields. [] Furthermore, the compound inhibited taproot elongation and lateral root development in cotton, even at lower application rates. []
Q4: Has 2,6-Dinitro-4-methylaniline been compared to other dinitroaniline herbicides in terms of its effectiveness in controlling specific weeds?
A4: Yes, field trials have assessed the efficacy of 2,6-Dinitro-4-methylaniline alongside other dinitroaniline herbicides for controlling johnsongrass in soybean fields. [] The results showed that while chlornidine did provide some level of johnsongrass control, other herbicides like profluralin and butralin demonstrated superior efficacy.
Q5: Beyond its herbicidal activity, has 2,6-Dinitro-4-methylaniline been investigated for any other biological effects?
A5: Research has explored the impact of 2,6-Dinitro-4-methylaniline on tobacco callus tissue cultures. [] Findings revealed that the compound significantly inhibited the growth of the callus tissue. Interestingly, the addition of D-α-tocopherol acetate was found to partially counteract this growth inhibition, suggesting a potential protective role against the compound's effects. []
Q6: What is the molecular formula and weight of 2,6-Dinitro-4-methylaniline?
A6: The molecular formula of 2,6-Dinitro-4-methylaniline is C₇H₇N₃O₄, and its molecular weight is 213.15 g/mol. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1217830.png)












![1h-Pyrazolo[3,4-d]pyrimidine](/img/structure/B1217852.png)